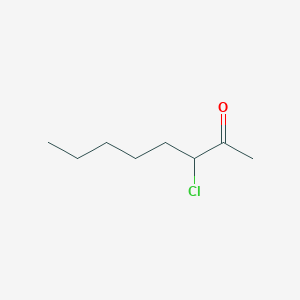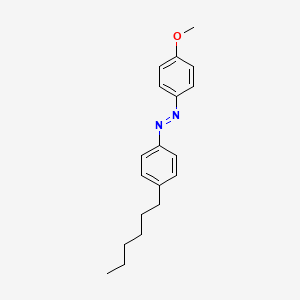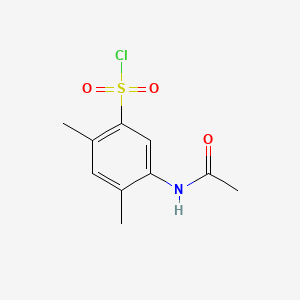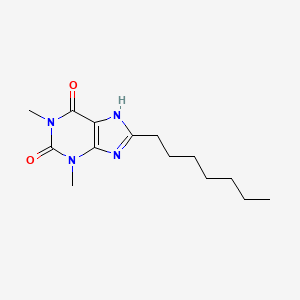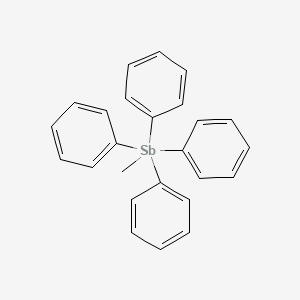
Methyl(tetraphenyl)-lambda~5~-stibane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl(tetraphenyl)-lambda~5~-stibane is an organoantimony compound characterized by a central antimony atom bonded to a methyl group and four phenyl groups. This compound belongs to the broader class of organometallic compounds, which are known for their diverse applications in various fields of science and industry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl(tetraphenyl)-lambda~5~-stibane typically involves the reaction of antimony pentachloride with tetraphenylmethane in the presence of a methylating agent. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction setups to achieve high yields and purity of the final product.
化学反应分析
Types of Reactions: Methyl(tetraphenyl)-lambda~5~-stibane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form antimony(V) derivatives.
Reduction: Reduction reactions can convert it back to lower oxidation states of antimony.
Substitution: The phenyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens or organolithium compounds facilitate substitution reactions.
Major Products Formed:
Oxidation: Antimony(V) compounds.
Reduction: Lower oxidation state antimony compounds.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
Methyl(tetraphenyl)-lambda~5~-stibane has found applications in several scientific research areas:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of certain diseases.
Industry: Utilized in the production of advanced materials and as a catalyst in industrial processes.
作用机制
The mechanism of action of Methyl(tetraphenyl)-lambda~5~-stibane involves its interaction with molecular targets through its antimony center. The compound can form coordination complexes with various substrates, influencing their reactivity and stability. The pathways involved include coordination chemistry and redox reactions, which are central to its function in catalysis and other applications.
相似化合物的比较
Tetraphenylstannane: Similar structure but with a tin center instead of antimony.
Tetraphenylsilane: Contains a silicon center, exhibiting different chemical properties.
Tetraphenylgermane: Germanium-based analogue with distinct reactivity.
Uniqueness: Methyl(tetraphenyl)-lambda~5~-stibane is unique due to the presence of the antimony atom, which imparts specific electronic and steric properties. These properties make it particularly useful in applications requiring strong coordination and redox activity.
属性
CAS 编号 |
33756-93-3 |
|---|---|
分子式 |
C25H23Sb |
分子量 |
445.2 g/mol |
IUPAC 名称 |
methyl(tetraphenyl)-λ5-stibane |
InChI |
InChI=1S/4C6H5.CH3.Sb/c4*1-2-4-6-5-3-1;;/h4*1-5H;1H3; |
InChI 键 |
PKLBUPPPAQLXIO-UHFFFAOYSA-N |
规范 SMILES |
C[Sb](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


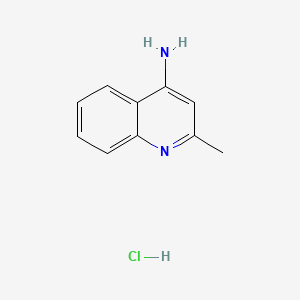
![3,9-Bis[2-(octadecylsulfanyl)propyl]-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B14683726.png)
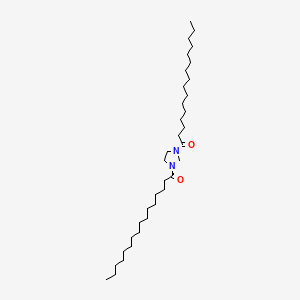
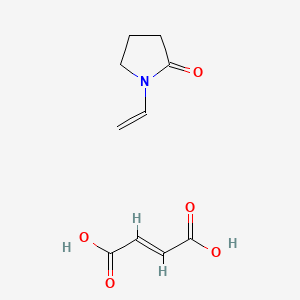

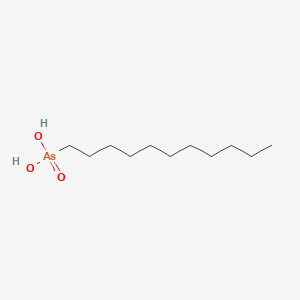

![Ethyl 4-[(3-methylpyrazin-2-yl)methylamino]benzoate](/img/structure/B14683759.png)


